ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate
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Overview
Description
ETHYL 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOATE is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, and a dihydropyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of cyanoacetohydrazide with ethyl benzoylpyruvate, followed by intramolecular cyclization to form the dihydropyrimidinyl core . The reaction conditions often require the use of solvents like methanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or the dihydropyrimidinyl ring.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
ETHYL 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOATE involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity . The dihydropyrimidinyl core may also interact with nucleic acids or proteins, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-CYANO-3-(4-(4-METHYLPHENYL)-2-THIENYL)-2-PROPENOATE
- ETHYL { [3-CYANO-4-(4-METHYLPHENYL)-5-OXO-4,4A,5,6,7,8-HEXAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE
Uniqueness
ETHYL 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOATE is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its structure allows for a wide range of modifications, making it a versatile compound in synthetic and medicinal chemistry .
Biological Activity
Ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine core, which is known for its utility in various therapeutic applications, including anticancer and antimicrobial activities.
Chemical Structure
The IUPAC name of the compound is this compound. The structure includes:
- A pyrimidine ring with a cyano group.
- A sulfanyl group , which may enhance biological activity through interactions with biological targets.
- An ethyl ester functional group that can influence solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease pathways. The sulfanyl and cyano groups play crucial roles in modulating the activity of these targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The presence of the cyano group may enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Antimicrobial Activity
Compounds containing pyrimidine and sulfanyl groups have also been associated with antimicrobial properties. Preliminary studies suggest that this compound could exhibit activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function.
Research Findings
A summary of key findings related to the biological activity of this compound is presented below:
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of similar compounds, researchers found that derivatives with pyrimidine cores exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of pyrimidine derivatives, where this compound was tested against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential as a lead compound for antibiotic development.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate |
InChI |
InChI=1S/C17H17N3O3S/c1-4-23-16(22)11(3)24-17-19-14(13(9-18)15(21)20-17)12-7-5-10(2)6-8-12/h5-8,11H,4H2,1-3H3,(H,19,20,21) |
InChI Key |
DUVDSOJPYDKTSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=C(C(=O)N1)C#N)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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